molecular formula C22H20N4O7 B11024709 Methyl 3-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate

Methyl 3-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate

Cat. No.: B11024709
M. Wt: 452.4 g/mol
InChI Key: ZAYSYTJQBKDKOV-UHFFFAOYSA-N
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Description

Methyl 3-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, a dioxopyrrolidinyl moiety, and a tetrahydroquinoxalinyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-nitrophenyl derivative, followed by the formation of the dioxopyrrolidinyl ring through cyclization reactions. The final step involves the coupling of the tetrahydroquinoxalinyl group with the intermediate product under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of reaction parameters, such as temperature, pressure, and solvent choice, to optimize yield and purity. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and dioxopyrrolidinyl sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the nitrophenyl group can be particularly useful in designing molecules that interact with specific biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for developing new drugs. Its structural features may be optimized to enhance biological activity and selectivity towards specific disease targets.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its potential reactivity and stability.

Mechanism of Action

The mechanism of action of Methyl 3-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate involves its interaction with molecular targets through various pathways. The nitrophenyl group can participate in electron transfer reactions, while the dioxopyrrolidinyl and tetrahydroquinoxalinyl groups can form hydrogen bonds and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Methyl 3-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H20N4O7

Molecular Weight

452.4 g/mol

IUPAC Name

methyl 3-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)propanoate

InChI

InChI=1S/C22H20N4O7/c1-33-22(30)15(19-20(28)24-17-5-3-2-4-16(17)23-19)10-12-11-18(27)25(21(12)29)13-6-8-14(9-7-13)26(31)32/h2-9,12,15,19,23H,10-11H2,1H3,(H,24,28)

InChI Key

ZAYSYTJQBKDKOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3C(=O)NC4=CC=CC=C4N3

Origin of Product

United States

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